molecular formula C13H14N2O4S2 B15111495 3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B15111495
M. Wt: 326.4 g/mol
InChI Key: OIQLFBDPJBYVPE-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated ketone.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the thiazole ring under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzodioxole or thiazole derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-
  • 3-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)tetrahydro-2-furanol
  • 2(3H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-

Uniqueness

3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is unique due to its specific combination of a benzodioxole moiety and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C13H14N2O4S2/c14-13-15(9-5-21(16,17)6-12(9)20-13)4-8-1-2-10-11(3-8)19-7-18-10/h1-3,9,12,14H,4-7H2

InChI Key

OIQLFBDPJBYVPE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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